molecular formula C15H15NO5S B14703780 (3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate CAS No. 25238-25-9

(3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate

Cat. No.: B14703780
CAS No.: 25238-25-9
M. Wt: 321.3 g/mol
InChI Key: JOWJUFBTBSSNTD-UHFFFAOYSA-N
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Description

(3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a nitro group and a sulfonate group attached to a phenyl ring, which is further substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate typically involves the sulfonation of nitrobenzene derivatives. One efficient method for the sulfonation of nitrobenzene involves using sulfur trioxide (SO3) as the sulfonating agent in a microreactor under solvent-free conditions . The reaction conditions, such as the molar ratio of reactants, reaction temperature, and liquid hourly space velocity, are optimized to achieve high conversion rates and yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactors to ensure efficient and safe reactions. The use of microreactors allows for precise control over reaction parameters, leading to improved safety and reduced reaction times compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

(3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amines, while substitution reactions can produce various sulfonate derivatives.

Scientific Research Applications

(3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate involves its reactive functional groups. The nitro group can undergo reduction to form amines, which can interact with various biological targets. The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives that may exhibit specific biological activities. The molecular targets and pathways involved depend on the specific derivatives and their interactions with biological systems.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 2-nitrobenzenesulfonate: Similar structure but lacks the propan-2-yl group.

    (3-Methylphenyl) 2-nitrobenzenesulfonate: Similar structure with a methyl group instead of a propan-2-yl group.

    (3-Ethylphenyl) 2-nitrobenzenesulfonate: Similar structure with an ethyl group instead of a propan-2-yl group.

Uniqueness

(3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature may provide distinct advantages in specific chemical reactions and applications compared to its similar compounds.

Properties

CAS No.

25238-25-9

Molecular Formula

C15H15NO5S

Molecular Weight

321.3 g/mol

IUPAC Name

(3-propan-2-ylphenyl) 2-nitrobenzenesulfonate

InChI

InChI=1S/C15H15NO5S/c1-11(2)12-6-5-7-13(10-12)21-22(19,20)15-9-4-3-8-14(15)16(17)18/h3-11H,1-2H3

InChI Key

JOWJUFBTBSSNTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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